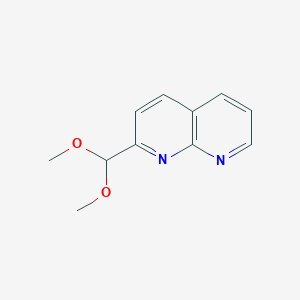

2-(Dimethoxymethyl)-1,8-naphthyridine

Description

Evolution of 1,8-Naphthyridine (B1210474) Chemistry in Contemporary Research

The chemistry of 1,8-naphthyridines has evolved significantly from foundational synthetic methods to sophisticated catalytic and multicomponent reactions. organic-chemistry.org Early approaches often relied on classical condensation reactions, such as the Friedländer synthesis, to construct the bicyclic core. organic-chemistry.org In recent years, researchers have developed more efficient and greener synthetic strategies, including microwave-assisted syntheses and transition metal-free reactions. researchgate.netrsc.org This evolution has not only expanded the diversity of accessible 1,8-naphthyridine derivatives but has also facilitated their production in a more sustainable manner. The ongoing exploration of their chemical space continues to uncover novel reactions and molecular architectures.

Importance of the 1,8-Naphthyridine Scaffold in Synthetic and Medicinal Chemistry

The rigid, planar structure of the 1,8-naphthyridine nucleus serves as a privileged scaffold in both synthetic and medicinal chemistry. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an ideal framework for designing molecules with specific biological targets. nih.gov Consequently, 1,8-naphthyridine derivatives have been investigated for a wide array of therapeutic applications, including as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. nih.gov The versatility of this scaffold allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. nih.govnih.gov

Below is a table summarizing the diverse biological activities of 1,8-naphthyridine derivatives:

| Biological Activity | Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Anticancer | Oncology |

| Antiviral | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Antihypertensive | Cardiovascular Diseases |

| Analgesic | Pain Management |

| Anticonvulsant | Neurological Disorders |

| Antimalarial | Infectious Diseases |

Contextualizing 2-(Dimethoxymethyl)-1,8-naphthyridine as a Synthetic Intermediate and Precursor

Within the vast family of 1,8-naphthyridine derivatives, this compound emerges as a crucial synthetic intermediate. The dimethoxymethyl group serves as a protected form of a formyl (aldehyde) group, which is a highly reactive and versatile functional group in organic synthesis. The direct introduction of an aldehyde at the 2-position of the 1,8-naphthyridine ring can be challenging due to its reactivity under various reaction conditions. Therefore, the use of the more stable dimethyl acetal (B89532) allows for the manipulation of other parts of the molecule without affecting the latent aldehyde functionality.

The primary utility of this compound lies in its role as a precursor to 1,8-naphthyridine-2-carbaldehyde. eurjchem.com This conversion is typically achieved through acidic hydrolysis, which efficiently deprotects the acetal to reveal the aldehyde. 1,8-Naphthyridine-2-carbaldehyde is a valuable building block for the synthesis of more complex molecules. researchgate.net The aldehyde group can undergo a wide range of chemical transformations, including but not limited to:

Condensation reactions: To form Schiff bases, chalcones, and other α,β-unsaturated carbonyl compounds. eurjchem.comresearchgate.net

Oxidation: To yield the corresponding carboxylic acid.

Reduction: To produce the hydroxymethyl derivative.

Wittig and related reactions: To introduce carbon-carbon double bonds.

The strategic use of this compound provides a reliable pathway to access the synthetically valuable 1,8-naphthyridine-2-carbaldehyde, thereby enabling the construction of a diverse array of functionalized 1,8-naphthyridine derivatives for various applications in materials science and medicinal chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(dimethoxymethyl)-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSHWQZULQIOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC2=C(C=CC=N2)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590321 | |

| Record name | 2-(Dimethoxymethyl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204452-90-4 | |

| Record name | 2-(Dimethoxymethyl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Dimethoxymethyl 1,8 Naphthyridine

Strategies for the Construction of the 1,8-Naphthyridine (B1210474) Core

The synthesis of the 1,8-naphthyridine ring system has been an area of active research, leading to the development of a variety of synthetic strategies. These range from classical cyclization reactions to modern metal-catalyzed and multicomponent approaches.

Classical methods for the synthesis of quinolines and related nitrogen-containing heterocycles have been adapted for the construction of the 1,8-naphthyridine core. Among these, the Friedländer annulation is one of the most widely employed and straightforward methods. nih.gov This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated α-methylene group, such as a ketone or a β-dicarbonyl compound, in the presence of an acid or base catalyst. nih.govnih.gov

The general mechanism of the Friedländer synthesis involves an initial aldol-type condensation between the aminoaldehyde and the active methylene (B1212753) compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,8-naphthyridine ring. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions. For instance, the use of cyclic secondary amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been shown to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines from unmodified methyl ketones. nih.gov

Other classical named reactions that have been utilized for the synthesis of quinoline-type structures, and by extension could be adapted for 1,8-naphthyridines, include the Skraup and Doebner-Von Miller reactions, which typically employ harsher conditions.

| Reaction | Reactants | General Conditions | Key Features |

|---|---|---|---|

| Friedländer Annulation | 2-Aminonicotinaldehyde and an active methylene compound | Acid or base catalysis | High yields, milder conditions compared to other classical methods. nih.gov |

| Skraup Reaction | Aminopyridine, glycerol, sulfuric acid, and an oxidizing agent | Harsh acidic and oxidizing conditions | Can be used for the synthesis of unsubstituted or simply substituted naphthyridines. |

| Doebner-Von Miller Reaction | Aminopyridine and α,β-unsaturated carbonyl compounds | Strong acid catalysis | Allows for the introduction of substituents on the newly formed ring. |

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including 1,8-naphthyridines. These methods often offer high efficiency, selectivity, and functional group tolerance. One notable example is the copper-catalyzed [5 + 1] annulation of 2-ethynylanilines with an N,O-acetal, which provides access to quinoline (B57606) derivatives and can be conceptually extended to pyridyl analogues for the synthesis of naphthyridines. organic-chemistry.org A combination of a copper salt, such as CuBr₂, and an acid like trifluoroacetic acid (TFA) can promote this type of annulation. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, followed by an intramolecular cyclization step, also represent a versatile strategy for the construction of the 1,8-naphthyridine skeleton. These approaches allow for the modular assembly of the heterocyclic core from readily available starting materials.

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. Several MCRs have been developed for the efficient synthesis of substituted 1,8-naphthyridine derivatives.

A notable example is the three-component condensation of a substituted 2-aminopyridine, an active methylene compound (such as malononitrile (B47326) or ethyl cyanoacetate), and an aldehyde. organic-chemistry.org This reaction can be catalyzed by a Lewis acid, such as N-bromosulfonamides, under mild, room temperature conditions to afford highly functionalized 1,8-naphthyridines in good to high yields. organic-chemistry.org Another catalyst-free, three-component domino reaction involves the reaction of glutaraldehyde, malononitrile, and β-ketoamides in an environmentally friendly solvent like ethanol (B145695) to produce functionalized organic-chemistry.orgnih.govnaphthyridine derivatives. rsc.org

In recent years, there has been a significant emphasis on the development of environmentally benign synthetic methods. In the context of 1,8-naphthyridine synthesis, this has led to the exploration of green chemistry approaches that minimize the use of hazardous reagents and solvents and reduce energy consumption.

Microwave irradiation has been successfully employed to accelerate the Friedländer synthesis of 1,8-naphthyridines, often leading to shorter reaction times and improved yields. Furthermore, the use of water as a solvent in the Friedländer reaction has been reported as a greener alternative to traditional organic solvents. rsc.orgworktribe.com The use of biocompatible and inexpensive ionic liquids, such as choline (B1196258) hydroxide (B78521), as catalysts in aqueous media further enhances the green credentials of this synthetic route. nih.gov Other green approaches include the use of solid-supported catalysts and solvent-free reaction conditions, for instance, employing cerium(III) chloride heptahydrate as a catalyst under grinding conditions. connectjournals.com Citric acid has also been utilized as a green promoter for the synthesis of 1,8-naphthyridines. connectjournals.com

| Green Approach | Catalyst/Solvent System | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Various catalysts | Reduced reaction times, higher yields. | researchgate.net (Concept) |

| Aqueous Synthesis | Water as solvent, often with a catalyst like LiOH or choline hydroxide | Environmentally friendly, often high yields. | nih.govrsc.orgworktribe.com |

| Ionic Liquid Catalysis | Basic ionic liquids as both catalyst and solvent | Reusable catalyst, solvent-free conditions. | nih.govacs.org |

| Solvent-Free Grinding | CeCl₃·7H₂O | Avoids the use of harmful solvents, simple work-up. | connectjournals.com |

Synthesis of 2-(Dimethoxymethyl)-1,8-naphthyridine

A thorough review of the scientific literature reveals no specifically reported synthetic route for the direct synthesis of this compound. However, the synthesis of precursors that could potentially be converted to the target molecule has been described. For instance, the synthesis of 2,7-bis(trichloromethyl)-1,8-naphthyridine from 2,7-dimethyl-1,8-naphthyridine (B83737) has been reported. nih.gov In principle, a trichloromethyl group can be hydrolyzed to a carboxylic acid or, under specific conditions, to an aldehyde, which could then be converted to the corresponding dimethyl acetal (B89532). The hydrolysis of a trichloromethyl group on a heteroaromatic ring to an aldehyde, followed by acetalization with methanol (B129727) in the presence of an acid catalyst, would be a plausible, though not explicitly reported, pathway to this compound.

The proposed mechanism for such a transformation would likely involve the initial hydrolysis of the trichloromethyl group to a trichlorocarbinol intermediate, which would then eliminate HCl to form a dichloroketene (B1203229) equivalent or directly hydrolyze further to a carboxylic acid. Conversion to the aldehyde is less common but can be achieved under specific conditions. Once the aldehyde, 2-formyl-1,8-naphthyridine, is formed, the mechanism for acetal formation involves the acid-catalyzed addition of methanol to the carbonyl group to form a hemiacetal, followed by protonation of the hydroxyl group and its subsequent loss as water to form a resonance-stabilized carbocation. A second molecule of methanol then attacks this carbocation to yield the protonated acetal, which is then deprotonated to give the final product, this compound.

Given the absence of a direct reported synthesis, any discussion of the synthesis of this compound remains speculative and based on the application of known organic transformations to the 1,8-naphthyridine scaffold.

Optimization of Reaction Conditions and Yields

The synthesis of this compound is most commonly achieved through a modified Friedländer annulation. This reaction involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound possessing an α-methylene group, in this case, a protected form of pyruvaldehyde. The optimization of this synthesis is crucial for achieving high yields and purity, and it involves a systematic evaluation of catalysts, solvents, temperature, and reactant ratios.

Various catalysts have been explored to enhance the efficiency of the Friedländer synthesis of 1,8-naphthyridines. These include both acid and base catalysts. Lewis acids such as zinc chloride (ZnCl₂) and tin(IV) chloride (SnCl₄) can activate the carbonyl group, facilitating the initial condensation step. More recently, the use of ionic liquids and solid acid catalysts has gained attention as they offer advantages in terms of reusability and milder reaction conditions. nih.govnih.gov For instance, basic ionic liquids have been shown to act as both the solvent and catalyst, leading to high yields under solvent-free conditions. nih.gov

The choice of solvent significantly impacts the reaction rate and yield. While traditional syntheses often employ high-boiling point organic solvents like ethanol, dimethylformamide (DMF), or dioxane, greener alternatives are being investigated. Water has emerged as a viable solvent for the Friedländer reaction, particularly when coupled with a suitable catalyst like choline hydroxide, offering an environmentally benign and efficient process. nih.govacs.org

Reaction temperature is another critical parameter. While some syntheses require elevated temperatures to drive the reaction to completion, the use of highly active catalysts can enable the reaction to proceed at lower temperatures, which can minimize the formation of side products. connectjournals.com The molar ratio of the reactants, 2-aminonicotinaldehyde and the pyruvaldehyde equivalent, must also be carefully controlled to maximize the yield of the desired product and prevent the formation of polymeric byproducts.

| Parameter | Variation | Effect on Yield and Purity | Reference |

| Catalyst | Lewis Acids (e.g., ZnCl₂, SnCl₄), Ionic Liquids, Solid Acids (e.g., Montmorillonite K-10), Choline Hydroxide | Can significantly increase reaction rates and yields. Ionic liquids and solid acids offer easier separation and potential for recycling. Choline hydroxide in water provides a green and efficient system. | nih.govnih.govnih.gov |

| Solvent | Ethanol, DMF, Dioxane, Water, Ionic Liquids | Choice of solvent affects solubility of reactants and reaction rate. Water and ionic liquids are considered greener alternatives to traditional organic solvents. | nih.govnih.gov |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rates but can also lead to side product formation. Optimized catalyst systems can allow for lower reaction temperatures. | connectjournals.com |

| Reactant Ratio | Equimolar or slight excess of one reactant | Precise control is necessary to maximize yield and minimize polymerization or side reactions. | nih.gov |

Chemical Derivatization and Functionalization of this compound

The this compound molecule possesses two main sites for chemical modification: the naphthyridine ring system and the dimethoxymethyl moiety. This allows for a diverse range of derivatization strategies to access a variety of functionalized compounds.

Reactions at the Naphthyridine Ring System

The 1,8-naphthyridine ring is an electron-deficient heteroaromatic system, which dictates its reactivity towards various reagents.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the two nitrogen atoms, the 1,8-naphthyridine ring is generally deactivated towards electrophilic aromatic substitution. Reactions such as nitration and halogenation require harsh conditions and often result in low yields. When substitution does occur, it is directed to the positions least deactivated by the nitrogen atoms, typically the 3- and 6-positions. The presence of the 2-(dimethoxymethyl) group, which is weakly electron-donating, may slightly influence the regioselectivity, but the inherent electronic properties of the naphthyridine core remain the dominant factor.

Nucleophilic Aromatic Substitution: In contrast to electrophilic substitution, the electron-deficient nature of the 1,8-naphthyridine ring makes it susceptible to nucleophilic attack. This is particularly true for derivatives bearing a good leaving group, such as a halogen, at the 2-, 4-, 5-, or 7-positions. For instance, a 2-halo-1,8-naphthyridine can readily undergo substitution with various nucleophiles like amines, alkoxides, and thiolates. scispace.com While this compound itself does not have a leaving group, it can be a precursor to such derivatives.

N-Oxidation: The nitrogen atoms of the 1,8-naphthyridine ring can be oxidized to the corresponding N-oxides using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxidation can alter the electronic properties of the ring, making it more susceptible to certain types of reactions and can also be a handle for further functionalization.

Transformations Involving the Dimethoxymethyl Moiety

The dimethoxymethyl group is a stable acetal that serves as a protected form of an aldehyde. This protecting group can be readily removed under acidic conditions to unmask the formyl group, which can then participate in a wide range of chemical transformations.

Hydrolysis to Aldehyde: The most fundamental transformation of the dimethoxymethyl group is its acid-catalyzed hydrolysis to yield 2-formyl-1,8-naphthyridine. orgoreview.comorganicchemistrytutor.com This reaction is typically carried out using aqueous acid, such as hydrochloric acid or sulfuric acid. The resulting aldehyde is a valuable intermediate for various subsequent reactions.

Reactions of the Aldehyde: The generated 2-formyl-1,8-naphthyridine can undergo a plethora of reactions characteristic of aldehydes, including:

Oxidation to the corresponding carboxylic acid.

Reduction to the primary alcohol.

Reductive amination to form various secondary and tertiary amines.

Wittig reaction to introduce a carbon-carbon double bond.

Condensation reactions with active methylene compounds.

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | 2-Formyl-1,8-naphthyridine |

| Oxidation | e.g., KMnO₄, CrO₃ | 1,8-Naphthyridine-2-carboxylic acid |

| Reduction | e.g., NaBH₄, LiAlH₄ | (1,8-Naphthyridin-2-yl)methanol |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | 2-(Aminomethyl)-1,8-naphthyridines |

| Wittig Reaction | Phosphonium Ylide | 2-(Vinyl)-1,8-naphthyridines |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The regioselectivity of reactions on the 1,8-naphthyridine ring is primarily governed by the electronic effects of the two nitrogen atoms. As mentioned, electrophilic attack is favored at the 3- and 6-positions. The directing effect of the 2-(dimethoxymethyl) group is likely to be minor compared to the strong deactivating effect of the ring nitrogens. For nucleophilic substitution on a pre-functionalized ring (e.g., a halogenated derivative), the position of the leaving group dictates the site of reaction.

Stereoselectivity: For reactions involving the creation of new stereocenters, the stereoselectivity will depend on the specific reaction and the reagents used. For instance, in the reduction of a ketone derived from the 2-formyl group, the use of chiral reducing agents could lead to the formation of one enantiomer of the corresponding alcohol in excess. Similarly, in reactions like the Wittig olefination, the choice of ylide and reaction conditions can influence the E/Z selectivity of the resulting alkene. Given that the starting material, this compound, is achiral, any stereoselectivity would need to be induced by chiral reagents or catalysts in subsequent steps.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment and connectivity of each atom in a molecule can be mapped.

1H and 13C NMR Spectral Analysis

Analysis of the 1H (proton) and 13C (carbon-13) NMR spectra would provide the foundational information for the structural assignment of 2-(Dimethoxymethyl)-1,8-naphthyridine. The 1H NMR spectrum would be expected to show distinct signals for the protons of the naphthyridine core, the methoxy (B1213986) groups, and the acetal (B89532) proton. The chemical shift (δ) of each signal would indicate its electronic environment, and the coupling constants (J) between adjacent protons would reveal their spatial relationships. Similarly, the 13C NMR spectrum would display signals for each unique carbon atom in the molecule.

Currently, no experimentally determined 1H or 13C NMR data for this compound has been published in peer-reviewed literature. While some chemical vendors provide computationally predicted 1H NMR data, this does not substitute for empirical findings.

Interactive Table: Predicted ¹H NMR Data for this compound Note: This data is predictive and has not been experimentally verified.

| Predicted Chemical Shift (ppm) | Multiplicity | Predicted Assignment |

|---|---|---|

| 3.45 | s | -OCH₃ |

| 5.60 | s | -CH(OCH₃)₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the 1H and 13C signals and confirm the molecular structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the naphthyridine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the acetal proton and the C2 carbon of the naphthyridine ring, as well as the methoxy carbons, definitively placing the dimethoxymethyl group at the C2 position.

As of now, there is no published research detailing the use of these 2D NMR techniques for the structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound, which is C₁₁H₁₂N₂O₂ (exact mass: 204.090).

Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could include the loss of a methoxy group (-OCH₃) or the entire dimethoxymethyl radical. However, no experimental mass spectra for this specific compound are available in the scientific literature.

Table: Expected Molecular Ion Peaks in Mass Spectrometry

| Ion | Expected m/z |

|---|---|

| [M]+ | 204.090 |

| [M+H]+ | 205.097 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment

Infrared (IR) Spectroscopy: An IR spectrum would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for C-H bonds (both aromatic and aliphatic), C=N and C=C bonds of the naphthyridine ring, and C-O bonds of the acetal group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum would provide insight into the electronic structure of the compound, revealing the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the aromatic 1,8-naphthyridine (B1210474) system.

No published IR or UV-Vis spectra for this compound could be located.

Computational Chemistry and Theoretical Investigations of 2 Dimethoxymethyl 1,8 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. These methods provide insights into the electronic structure, reactivity, and spectroscopic properties of 1,8-naphthyridine (B1210474) derivatives, guiding the synthesis of new compounds with desired characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations for 1,8-naphthyridine derivatives are employed to optimize their molecular geometries and to calculate various electronic properties that are crucial for predicting their reactivity and biological activity. researchgate.net

DFT studies can elucidate the distribution of electron density, molecular electrostatic potential (MEP), and other key electronic parameters. For instance, the B3LYP/6-31G(d) level of theory is a common functional and basis set combination used for such calculations. researchgate.net These theoretical studies are instrumental in correlating the electronic properties of these compounds with their observed biological activities. researchgate.net

Table 1: Representative Calculated Electronic Properties of 1,8-Naphthyridine Derivatives using DFT

| Derivative | Dipole Moment (Debye) | Total Energy (Hartree) |

|---|---|---|

| 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide | 5.67 | -835.3 |

| N'-(phthalimido)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | 6.21 | -1328.1 |

This table presents hypothetical data based on the types of calculations performed in the cited literature for illustrative purposes.

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical aspect of DFT studies. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. This analysis is valuable in predicting the reactivity of 1,8-naphthyridine derivatives in chemical reactions and their potential to interact with biological targets.

Table 2: Representative HOMO, LUMO, and Energy Gap for 1,8-Naphthyridine Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide | -6.23 | -1.98 | 4.25 |

| N'-(phthalimido)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | -6.87 | -2.54 | 4.33 |

This table presents hypothetical data based on the types of calculations performed in the cited literature for illustrative purposes.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between small molecules (ligands) and their biological targets, typically proteins or nucleic acids. These methods are extensively applied to 1,8-naphthyridine derivatives to predict their binding modes, binding affinities, and to understand the molecular basis of their biological activities. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the interaction. nih.gov For example, studies on 1,8-naphthyridine derivatives as potential anti-Parkinson's agents have utilized molecular docking to predict their binding to the human A2A receptor, followed by MD simulations to confirm the stability of the complex. nih.gov

Table 3: Docking Scores and Binding Energies of 1,8-Naphthyridine Derivatives with Various Biological Targets

| Derivative | Target | Docking Score (kcal/mol) | Binding Energy (MMGBSA dG bind, kcal/mol) |

|---|---|---|---|

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one | Human A2A Receptor | -8.407 | -56.60 |

| N-(4-(2-diethylaminoethoxy)phenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide | Human A2A Receptor | -8.562 | -64.13 |

| A 1,8-naphthyridine derivative (Compound C3) | Human Estrogen Receptor | -147.054 (Mol. Dock score) | Not Reported |

| A 1,8-naphthyridine derivative (Compound C13) | Human Estrogen Receptor | -147.819 (Mol. Dock score) | Not Reported |

Data in this table is sourced from multiple studies. nih.govresearchgate.netdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug design for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing leads.

For 1,8-naphthyridine derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as their inhibitory effects on photosystem II and their anticancer properties. nih.govresearchgate.net These models are typically developed using a set of molecular descriptors, which quantify different aspects of the molecular structure (e.g., steric, electronic, and hydrophobic properties), and statistical methods, such as multiple linear regression, to correlate these descriptors with the biological activity. A robust QSAR model can provide valuable insights into the mechanism of action and guide the design of more potent derivatives. researchgate.net

Table 4: Example of a QSAR Model for 1,8-Naphthyridin-4-ones as Photosystem II Inhibitors

| Parameter | Value |

|---|---|

| Number of Compounds | 20 |

| Statistical Method | Multiple Linear Regression |

| R² | ~0.87 |

This table is based on the findings of a QSAR study on 1,8-naphthyridin-4-ones. nih.gov

Computational Mechanistic Studies of Chemical Transformations

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions involving 1,8-naphthyridine derivatives. By calculating the energies of reactants, transition states, and products, it is possible to elucidate the reaction pathways and to understand the factors that control the reaction's outcome.

Research Applications and Functional Exploitation of 2 Dimethoxymethyl 1,8 Naphthyridine Derivatives

Medicinal Chemistry and Pharmacological Research

The 1,8-naphthyridine (B1210474) nucleus is a privileged scaffold in medicinal chemistry, with its derivatives being explored for a multitude of therapeutic applications. researchgate.netresearchgate.net These compounds have shown a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov

Design and Synthesis of Bioactive 1,8-Naphthyridine Analogs

The synthesis of novel 1,8-naphthyridine derivatives is a key area of research aimed at discovering new therapeutic agents. nih.gov A common strategy involves the molecular hybridization approach, where the 1,8-naphthyridine core is combined with other pharmacologically active moieties to create hybrid compounds with enhanced or novel biological activities. nih.govrsc.org For instance, researchers have synthesized a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives by coupling different substituted groups, leading to compounds with significant anti-tuberculosis activity. nih.govrsc.org

While direct examples detailing the synthetic pathways starting specifically from 2-(Dimethoxymethyl)-1,8-naphthyridine are not extensively elaborated in the provided literature, this compound represents a versatile precursor. The dimethoxymethyl group is a stable protecting group for an aldehyde functionality. Under acidic conditions, it can be hydrolyzed to reveal the 2-formyl-1,8-naphthyridine. This aldehyde is a highly useful intermediate for a variety of chemical transformations, including:

Condensation reactions: To form Schiff bases, chalcones, or other conjugated systems.

Wittig reactions: To introduce carbon-carbon double bonds.

Reductive amination: To synthesize various amine derivatives.

Oxidation: To produce the corresponding carboxylic acid.

These transformations allow for the introduction of diverse functional groups at the C2 position of the 1,8-naphthyridine ring, enabling the creation of large libraries of analogs for biological screening. For example, the synthesis of various 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines has been undertaken to evaluate their cytotoxic activity, with the 3-formyl derivative showing significant antitumor effects. researchgate.net

Investigations into Molecular Targets and Mechanisms of Action

The biological effects of 1,8-naphthyridine derivatives are attributed to their interaction with various molecular targets. A primary mechanism of action for many of these compounds, particularly in the context of cancer, is their ability to interfere with DNA replication and function. researchgate.netresearchgate.net

DNA Intercalation and Topoisomerase Inhibition: Many 1,8-naphthyridine derivatives exert their cytotoxic effects by intercalating into the DNA helix and inhibiting the activity of topoisomerases. researchgate.netresearchgate.net Topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and repair. nih.gov By stabilizing the covalent complex between the topoisomerase enzyme and DNA, these compounds lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death). researchgate.netnih.gov For example, Vosaroxin, a prominent anticancer agent containing the 1,8-naphthyridine moiety, functions as a topoisomerase II poison through DNA intercalation. researchgate.net Studies have shown that certain 1,8-naphthyridine derivatives can inhibit topoisomerase II enzymes in a manner similar to fluoroquinolones. nih.gov Some novel substituted 1,8-naphthyridines have been specifically designed as potent topoisomerase II inhibitors. nih.gov

Protein Kinase Inhibition: In addition to targeting DNA, 1,8-naphthyridine derivatives have also been identified as inhibitors of various protein kinases. nih.govresearchgate.net Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By inhibiting specific kinases, these compounds can disrupt aberrant signaling and impede disease progression. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity (SAR) is fundamental to rational drug design. For 1,8-naphthyridine derivatives, SAR studies have provided valuable insights into the key structural features required for their therapeutic effects. nih.gov

Modifications at different positions of the 1,8-naphthyridine ring have been shown to significantly influence their biological potency and selectivity. For instance, in the pursuit of anticancer agents, it has been observed that for the related quinoline (B57606) scaffold, an aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 are important for optimal activity. nih.gov For the 1,8-naphthyridine ring itself, an aminopyrrolidine functionality at C-7, a 2'-thiazolyl group at N-1, and a carboxy group at C-3 are considered essential for eliciting cytotoxicity. nih.gov Further studies on 1,8-naphthyridine-3-carboxamide derivatives have shown that halogen substitutions can lead to potent cytotoxic compounds. nih.gov

In the context of anti-Parkinson's research, SAR studies have indicated that modifications at the 3rd position of the 1,8-naphthyridine nucleus with various secondary amines can enhance binding efficiency towards the Adenosine A2A receptor. nih.gov

| Position on 1,8-Naphthyridine Ring | Substituent/Modification | Impact on Biological Activity | Therapeutic Target |

|---|---|---|---|

| N-1 | 2'-Thiazolyl group | Essential for cytotoxicity nih.gov | Anticancer |

| C-3 | Carboxy group | Essential for cytotoxicity nih.gov | Anticancer |

| C-3 | Modification with secondary amines | Enhances binding to Adenosine A2A receptor nih.gov | Anti-Parkinson's |

| C-3 | Halogen-substituted carboxamides | Potent cytotoxicity nih.gov | Anticancer |

| C-7 | Aminopyrrolidine functionality | Essential for cytotoxicity nih.gov | Anticancer |

Exploration in Various Therapeutic Areas

The versatile 1,8-naphthyridine scaffold has been exploited to develop agents for a wide range of diseases. nih.govresearchgate.net The broad spectrum of pharmacological activities makes it a highly attractive starting point for drug discovery programs. researchgate.nettandfonline.com

| Therapeutic Area | Examples of Activity/Potential | Reference |

|---|---|---|

| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines, including breast, oral, and colon cancer. researchgate.netekb.egnih.gov Some act as topoisomerase II inhibitors. researchgate.netnih.gov | researchgate.netresearchgate.netnih.govekb.egnih.gov |

| Antibacterial | The core structure is found in fluoroquinolone antibiotics like Enoxacin. researchgate.net Derivatives have shown efficacy against multi-resistant bacterial strains and can inhibit DNA gyrase. nih.gov | researchgate.netnih.gov |

| Antiviral | 1,8-naphthyridine derivatives have been investigated for their antiviral properties. nih.govtandfonline.com | nih.govtandfonline.com |

| Anti-inflammatory | Some derivatives have demonstrated anti-inflammatory activity by modulating the secretion of pro-inflammatory cytokines. nih.govnih.gov | nih.govnih.gov |

| Neurodegenerative Diseases | Potential applications in neurological disorders such as Alzheimer's and Parkinson's disease have been explored. nih.govnih.gov Some derivatives are designed as Adenosine A2A receptor antagonists. nih.gov | nih.govnih.gov |

| Anti-tubercular | Novel 1,8-naphthyridine-3-carbonitrile analogues have shown potent activity against Mycobacterium tuberculosis. nih.govrsc.org | nih.govrsc.org |

Materials Science and Photophysical Applications

Beyond medicine, the unique electronic and structural properties of 1,8-naphthyridine derivatives have led to their use in materials science.

Development as Ligands in Coordination Chemistry

The 1,8-naphthyridine framework, with its two nitrogen atoms in a defined spatial arrangement, is an excellent bidentate ligand for coordinating with metal ions. researchgate.net This has led to its extensive use in the field of coordination chemistry to create novel metal complexes with interesting photophysical, catalytic, or electronic properties. researchgate.netflinders.edu.au

For example, 1,8-naphthyridine and its derivatives have been used to synthesize ruthenium(II) complexes. mdpi.comnih.gov The constrained "bite" distance of the two nitrogen atoms in the 1,8-naphthyridine ligand influences the geometry and reactivity of the resulting metal complex. researchgate.net Researchers have designed and studied bi nih.govrsc.orgnaphthyridine ligands complexed with Ru(II) to investigate potential photooxidation processes. nih.gov The electronic properties of these complexes, such as the metal-to-ligand charge transfer, are sensitive to the specific structure of the naphthyridine ligand. nih.gov Furthermore, the asymmetric nature of certain substituted 1,8-naphthyridine ligands, such as 2-(2-pyridyl)-1,8-naphthyridine, can lead to the formation of diastereomers with distinct reactivities when complexed with metals like ruthenium. mdpi.com

Utilisation in Luminescent Materials and Optoelectronic Devices

Derivatives of this compound are increasingly being explored for their potential in luminescent materials and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The inherent photophysical properties of the 1,8-naphthyridine core, including strong fluorescence and good thermal stability, make it an attractive scaffold for the development of new functional materials.

In the realm of OLEDs, researchers have synthesized various 1,8-naphthyridine derivatives that exhibit high fluorescence quantum yields in both solution and solid states. researchgate.net These compounds often possess high glass-transition and decomposition temperatures, which are crucial for the durability and longevity of electronic devices. researchgate.net By systematically modifying the substituents on the naphthyridine ring, it is possible to tune the emission color from blue to green and yellow. researchgate.net This tunability is a key advantage in the design of full-color displays and white-light emitting devices. For instance, single-layer OLEDs have been fabricated using these materials, demonstrating yellow to white-pink emission. researchgate.net The electron-deficient nature of the 1,8-naphthyridine ring system also imparts electron-transporting and injecting properties, which are beneficial for enhancing the efficiency of multilayered electrophosphorescent OLEDs. researchgate.net

Naphthalimide derivatives, which share some structural similarities with naphthyridines in terms of being aromatic nitrogen-containing heterocycles, have also been extensively studied as emitters in OLEDs. These compounds are known for their efficient electron-transporting capabilities and are used in the development of high-performance dyes and OLEDs. rsc.org New bipolar organic derivatives containing naphthalimide cores as electron acceptors and carbazole (B46965) or arylcarbazole fragments as electron donors have shown promising electroluminescent characteristics as green emitters in OLEDs. nih.gov One such device achieved a maximum power efficacy of 7.7 lm/W, a current efficacy of 7.9 cd/A, and an external quantum efficiency of 3.3%. nih.gov

In the context of dye-sensitized solar cells (DSSCs), the focus is on designing sensitizer (B1316253) dyes that can efficiently absorb sunlight and inject electrons into a semiconductor material, typically titanium dioxide (TiO2). While specific research on this compound in DSSCs is limited, the broader class of naphthyridine and related heterocyclic compounds has shown potential. For a dye to be an effective sensitizer, it needs to have strong absorption in the visible or near-IR region, an excited-state energy level higher than the conduction band of the semiconductor, and a HOMO energy level lower than the redox potential of the electrolyte. mdpi.com Naphthalimide-based D–A–π–A dyes have been synthesized and their photovoltaic properties analyzed, with one derivative leading to a maximum photocurrent density of 3.60 mA cm−2 and an open-circuit voltage of 519 mV. researchgate.net

| Device Type | Compound Class | Key Findings |

| OLED | 1,8-Naphthyridine Derivatives | High fluorescence, thermal stability, tunable emission (blue, green, yellow), demonstrated yellow to white-pink emission in single-layer devices. researchgate.net |

| OLED | Naphthalimide Derivatives | Efficient electron transport, used as green emitters with power efficacy up to 7.7 lm/W and EQE of 3.3%. rsc.orgnih.gov |

| DSSC | Naphthalimide-based Dyes | Achieved photocurrent density of 3.60 mA cm−2 and open-circuit voltage of 519 mV. researchgate.net |

Exploration in Molecular Sensing and Recognition

The structural features of the 1,8-naphthyridine scaffold, particularly the arrangement of its nitrogen atoms, make it an excellent candidate for applications in molecular sensing and recognition. These nitrogen atoms can act as hydrogen bond acceptors or metal coordination sites, enabling the specific binding of various guest molecules and ions.

Derivatives of 1,8-naphthyridine have been designed as fluorescent chemosensors for the detection of metal ions. For example, a highly fluorescent sensor based on this scaffold demonstrated high sensitivity and selectivity for Ni2+ and Cu2+ ions in aqueous solutions over a wide pH range and even in cellular environments. researchgate.net The sensing mechanism often involves a change in the fluorescence properties of the naphthyridine derivative upon binding to the target ion, allowing for "turn-on" or "turn-off" detection. The selectivity of these sensors can be further modulated; for instance, ethylenediamine (B42938) showed high selectivity for the in situ-prepared Cu2+ complex over the Ni2+ complex, providing a method to distinguish between these two metal ions. researchgate.net

In addition to metal ions, 1,8-naphthyridine derivatives have been employed as receptors for biologically important molecules. The amide N-H groups in certain derivatives can form hydrogen bonds with guest molecules, leading to stable host-guest complexes. mdpi.com For example, N,N'-bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide and N,N',N''-tris(7-methyl-1,8-naphthyridin-2-yl)-1,3.5-benzenetricarboxamide have been shown to be potent binders and effective receptors for (+)-biotin methyl ester. mdpi.comnih.gov The stability of these complexes is enhanced by the hydrogen bonding interactions, which can be studied and quantified using techniques like 1H-NMR titrations to determine association constants (Kb). mdpi.comnih.gov

Furthermore, the development of polarity-sensitive fluorescent probes based on 1,8-naphthyridine allows for the investigation of cellular microenvironments. Four different 1,8-naphthyridine derivatives were synthesized that could target specific organelles within living cells, including mitochondria, lipid droplets, lysosomes, and the endoplasmic reticulum. rsc.orgnih.gov These probes exhibit a fluorescence emission that is sensitive to the polarity of their surroundings. rsc.orgnih.gov As the polarity of the environment decreases, the fluorescence intensity of these dyes can increase by 12 to 239-fold, enabling the monitoring of polarity fluctuations within different cellular compartments. rsc.orgnih.gov

| Application | Target Analyte | Key Features of Naphthyridine Derivative |

| Metal Ion Sensing | Ni2+, Cu2+ | High sensitivity and selectivity, functions in aqueous solution and cellular environments. researchgate.net |

| Molecular Recognition | (+)-Biotin methyl ester | Acts as a potent binder through hydrogen bond interactions. mdpi.comnih.gov |

| Cellular Imaging | Organelle polarity | Targets specific organelles and reports on local polarity through changes in fluorescence intensity. rsc.orgnih.gov |

Supramolecular Assemblies and Host-Guest Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The 1,8-naphthyridine unit is a valuable building block in this field due to its rigid structure and defined coordination sites, which facilitate the construction of well-defined supramolecular assemblies and host-guest complexes. mdpi.comthno.org

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. The specific and selective binding in these systems is driven by a combination of non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govnih.gov 1,8-Naphthyridine derivatives have been incorporated into host molecules designed to recognize and bind specific guests. For example, receptors containing naphthyridine moieties have been shown to effectively bind biotin (B1667282) analogues through hydrogen bonding. mdpi.comnih.gov The preorganization of the host molecule and the complementary nature of the binding sites are crucial for achieving high association constants. nih.gov

The formation of these host-guest complexes can be studied in solution using techniques like NMR spectroscopy, which allows for the determination of binding stoichiometry and association constants. mdpi.com This quantitative understanding of the binding interactions is essential for the rational design of new host systems with improved affinity and selectivity. nih.gov

Beyond simple host-guest systems, 1,8-naphthyridine derivatives can be used to construct more complex supramolecular architectures. The rigid nature of the naphthyridine scaffold can be exploited to create molecular clips and other pre-organized structures. These structures can then be used for various applications, such as the fluorescent sensing of metal ions. researchgate.net

The principles of host-guest chemistry are not limited to small molecule recognition. They are also being applied in the development of advanced materials. For instance, nanoporous supramolecular networks can be formed on solid surfaces, creating cavities that can trap guest molecules. rsc.orgmdpi.com While not specifically mentioning this compound, the general principles highlight the potential for naphthyridine-based building blocks in creating such functional surfaces for applications in separation technology, catalysis, and nanoscale patterning. rsc.orgmdpi.com

| Supramolecular System | Key Feature | Driving Interaction | Application |

| Naphthyridine-based Receptors | Recognition of biotin analogues | Hydrogen bonding | Molecular Recognition mdpi.comnih.gov |

| Molecular Clips | Pre-organized structure | Covalent and non-covalent interactions | Fluorescent Sensing researchgate.net |

| Surface-supported Networks | Nanoporous architecture | Hydrogen bonds, van der Waals forces | Separation, Catalysis rsc.orgmdpi.com |

Catalysis and Organic Transformations

Applications as Organocatalysts

While the primary focus of research on 1,8-naphthyridine derivatives has been in materials science and medicinal chemistry, their structural and electronic properties suggest potential applications in organocatalysis. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal. The nitrogen atoms in the 1,8-naphthyridine ring can act as Lewis bases or hydrogen bond acceptors, which are key functionalities in many organocatalytic transformations.

Although direct applications of this compound as an organocatalyst are not extensively documented, the broader class of nitrogen-containing heterocyclic compounds is widely used in this field. For example, pyridine (B92270) and its derivatives are common catalysts for a variety of reactions. Given the structural similarity, it is conceivable that 1,8-naphthyridine derivatives could be developed into effective organocatalysts.

One potential area of application is in reactions that proceed through charged intermediates or transition states that can be stabilized by the electron-withdrawing or electron-donating properties of the catalyst. The electronic nature of the 1,8-naphthyridine ring can be tuned by the introduction of different substituents, allowing for the optimization of its catalytic activity for a specific reaction.

Role as Ligands in Metal-Catalyzed Reactions

The most significant role of 1,8-naphthyridine derivatives in catalysis is as ligands in metal-catalyzed reactions. The two nitrogen atoms of the 1,8-naphthyridine core are positioned to act as a bidentate chelating ligand, forming stable complexes with a wide range of transition metals. The rigid structure of the naphthyridine backbone holds the metal centers in close proximity, which can lead to cooperative effects and unique reactivity. escholarship.org

Functionalized 1,8-naphthyridine ligands have been used to create bimetallic complexes of palladium and platinum. flinders.edu.au These complexes are of interest for their potential to exhibit both metal-metal cooperativity and metal-ligand cooperativity in catalytic processes. flinders.edu.au For example, a proton-responsive 1,8-naphthyridine ligand has been used to control the nuclearity of the complex, allowing for the controlled formation of multimetallic species upon deprotonation. flinders.edu.au

The electronic and steric properties of the 1,8-naphthyridine ligand can be readily modified by introducing substituents at various positions on the ring. This tunability allows for the fine-tuning of the catalytic activity of the resulting metal complex. For instance, 2,7-functionalized 1,8-naphthyridine-based scaffolds have been used to drive the formation of dinuclear complexes. escholarship.org

Dicopper(I) complexes with 1,8-naphthyridine ligands have been shown to be versatile in activating various substrates. These complexes can engage in C-H bond activations, such as the reaction with terminal alkynes to form bridging alkynyl species. escholarship.org This reactivity is relevant to important catalytic reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where a bimetallic mechanism has been proposed and supported by the isolation of a dicopper triazolide intermediate. escholarship.org

| Metal | Ligand Type | Application/Key Finding |

| Palladium, Platinum | Proton-responsive 1,8-naphthyridine | Controlled formation of bimetallic complexes. flinders.edu.au |

| Copper | Dinucleating 1,8-naphthyridine | C-H bond activation, formation of bridging alkynyl and triazolide species. escholarship.org |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,8-naphthyridine (B1210474) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. acs.org A significant push in modern chemistry is the development of "green" and sustainable synthetic routes. Future research is increasingly focused on methodologies that are safer, more efficient, and atom-economical.

Key developments include:

Green Friedländer Reaction: A greener version of the classic Friedländer annulation, which is a primary method for synthesizing naphthyridines, has been developed. kthmcollege.ac.inrsc.org This approach utilizes water as a solvent and a catalytic amount of a mild base like lithium hydroxide (B78521) (LiOH), offering high yields and reducing the reliance on volatile organic solvents. rsc.org

Metal-Catalyzed Syntheses: The use of metal catalysts is opening new pathways for synthesis. For instance, a water-soluble Iridium catalyst has been shown to efficiently facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol (B22979) with secondary alcohols in water and under an air atmosphere, producing 1,8-naphthyridines in good yields. kthmcollege.ac.in Copper-catalyzed reactions are also being employed for the synthesis of specifically substituted 1,8-naphthyridines. kthmcollege.ac.in

Solvent-Free Conditions: Research has demonstrated the successful synthesis of 1,8-naphthyridine derivatives under solvent-free, solid-state conditions, often using grinding methods. dntb.gov.uaresearchgate.net These techniques reduce pollution, lead to high-purity products, and simplify the experimental procedure, aligning with the principles of green chemistry. researchgate.net

Multicomponent Reactions: Single-step, three-component condensation reactions are being utilized to produce 1,8-naphthyridine derivatives at room temperature under mild conditions, offering good yields and operational simplicity. organic-chemistry.org

| Methodology | Key Features | Catalyst/Solvent System | Advantages |

|---|---|---|---|

| Green Friedländer Reaction | Condensation of 2-aminonicotinaldehyde with carbonyl compounds | LiOH / Water | High yield, environmentally friendly, use of water as solvent. rsc.org |

| Metal-Catalyzed Synthesis | Dehydrogenative coupling or annulation reactions | Water-soluble Iridium or Copper salts | High efficiency, can be performed in aqueous media. kthmcollege.ac.in |

| Solvent-Free Synthesis | Solid-state reaction using grinding | FeCl₃·6H₂O (Iron(III) chloride hexahydrate) | Reduced pollution, high purity, simple procedure. researchgate.net |

| Multicomponent Reaction | Three-component condensation | N-bromosulfonamide | Mild conditions, good yields, single-step process. organic-chemistry.org |

Application in High-Throughput Screening and Combinatorial Chemistry

High-Throughput Screening (HTS) has become a fundamental tool in drug discovery, allowing for the rapid testing of vast compound libraries to identify potential drug candidates. ewadirect.comdovepress.com The 1,8-naphthyridine scaffold is exceptionally well-suited for combinatorial chemistry, which involves the systematic and repetitive covalent connection of a set of different "building blocks" to create a large library of structurally related molecules.

The versatility of the 1,8-naphthyridine core allows for functionalization at multiple positions, making it an ideal template for generating diverse chemical libraries. acs.orgnih.gov By varying the substituents on the naphthyridine ring, researchers can systematically explore the structure-activity relationship (SAR) and optimize compounds for specific biological targets. An efficient synthesis of novel functionalized 1,8-naphthyridine derivatives has been developed and evaluated for antiproliferative properties against cancer cells, with several compounds showing high activity. acs.org This demonstrates the power of combining efficient synthesis with screening to discover new therapeutic agents. Future efforts will likely focus on creating even larger and more diverse 1,8-naphthyridine-based libraries for screening against a wider range of diseases.

Integration with Artificial Intelligence and Machine Learning in Chemical and Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by accelerating the identification of novel drug candidates and optimizing their properties. nih.govnih.govoncodesign-services.com These computational tools can analyze vast datasets to predict molecular behavior, identify new drug targets, and design novel molecules with desired characteristics. oncodesign-services.comcrimsonpublishers.com

For the 1,8-naphthyridine scaffold, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of new, unsynthesized 1,8-naphthyridine derivatives, helping to prioritize which compounds to synthesize and test. nih.gov

De Novo Drug Design: Generative AI models can design entirely new 1,8-naphthyridine-based molecules that are optimized for specific properties, such as high binding affinity to a target protein or favorable pharmacokinetic profiles. oncodesign-services.com

In Silico Screening and Docking: AI-driven tools are already being used to perform molecular docking studies, which predict how a molecule will bind to a biological target. rsc.orgnih.govnih.gov For instance, molecular docking has been used to evaluate the binding pattern of 1,8-naphthyridine derivatives in the active site of enzymes like the enoyl-ACP reductase from Mycobacterium tuberculosis. rsc.org This allows researchers to virtually screen large libraries of compounds and identify promising candidates for further investigation.

As the volume and quality of chemical and biological data grow, the role of AI and ML in guiding the discovery and development of new 1,8-naphthyridine-based drugs is expected to expand significantly. drughunter.com

Exploration of Undiscovered Bioactive Potential

The 1,8-naphthyridine nucleus is a "privileged scaffold," meaning it is capable of binding to multiple biological targets and exhibits a wide range of biological activities. nih.govnih.gov While its antimicrobial, anticancer, and anti-inflammatory properties are well-documented, significant potential remains to be explored in other therapeutic areas. nih.govmdpi.com

| Established Biological Activities | Emerging/Underexplored Areas |

|---|---|

| Antimicrobial (antibacterial, antifungal) dntb.gov.uanih.govmdpi.com | Neurodegenerative Disorders (e.g., Parkinson's, Alzheimer's) nih.govnih.gov |

| Anticancer/Antitumor acs.orgresearchgate.net | Antiviral (including anti-HIV) tandfonline.comnih.gov |

| Anti-inflammatory and Analgesic nih.govnih.gov | Immunomodulatory Disorders nih.gov |

| Antioxidant nih.govnih.gov | Antiparasitic (e.g., antimalarial, antileishmanial) nih.govnih.gov |

Future research will likely focus on:

Neurological Disorders: There is growing interest in the potential of 1,8-naphthyridine derivatives to treat neurodegenerative diseases. nih.gov For example, derivatives have been synthesized and studied in silico as potential antagonists for the Adenosine A₂A receptor, a target for Parkinson's disease. nih.gov

Antiviral Agents: The scaffold has shown promise as an antiviral agent, and with the constant threat of emerging viral diseases, this is a critical area for future investigation. tandfonline.comnih.gov

Targeted Therapies: By modifying the substituents on the 1,8-naphthyridine ring, researchers can fine-tune the molecule to interact with specific biological targets, such as protein kinases or specific receptors, leading to more targeted and effective therapies with fewer side effects. nih.gov

The broad spectrum of known activities suggests that the full therapeutic potential of this scaffold is far from being fully realized. researchgate.net

Advanced Materials Design Based on 1,8-Naphthyridine Architectures

Beyond their medicinal applications, 1,8-naphthyridine derivatives possess unique photophysical properties that make them attractive candidates for use in advanced materials. kthmcollege.ac.in Their rigid, planar structure and electron-deficient nature are conducive to applications in optoelectronics and sensor technology.

Emerging applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): The electron-transporting capabilities of 1,8-naphthyridine derivatives make them suitable for use in the development of OLEDs, which are used in modern displays and lighting. kthmcollege.ac.in

Fluorescent Probes and Sensors: Certain 2,7-disubstituted 1,8-naphthyridines exhibit strong fluorescence. mdpi.com This property can be harnessed to create molecular sensors that detect the presence of specific ions or molecules by a change in their fluorescent signal. Their ability to form hydrogen bonds also makes them potentially useful as fluorescent markers for nucleic acids. mdpi.com

Dye-Sensitized Solar Cells (DSSCs): The photochemical properties of these compounds are also being explored for their potential use as components in DSSCs, a type of low-cost solar cell. kthmcollege.ac.in

The ability to easily modify the 1,8-naphthyridine structure allows for the fine-tuning of its electronic and optical properties, paving the way for the design of novel materials with tailored functions for a variety of technological applications. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1,8-naphthyridine derivatives, including 2-(dimethoxymethyl)-1,8-naphthyridine?

- Answer : The synthesis of 1,8-naphthyridine derivatives typically involves cyclization reactions starting from aminopyridine precursors. Key methods include:

- Friedlander Reaction : Utilized to synthesize 1,8-naphthyridines using ionic liquids (ILs) as reaction media. For example, 2,3-diphenyl-1,8-naphthyridine was synthesized via this method, with optimization of IL type, temperature, and reaction time .

- Microwave-Assisted Synthesis : Reduces reaction times and improves yields. For instance, benzo[1,8]naphthyridines were synthesized under microwave irradiation .

- Functionalization of Scaffolds : Substituents like dimethoxymethyl groups are introduced via nucleophilic substitution or condensation reactions. For example, 2-ethoxy derivatives were synthesized by reacting methyl aryl ketones with naphthyridine intermediates under TLC-monitored conditions .

Q. How do researchers characterize the DNA intercalation properties of 1,8-naphthyridine derivatives?

- Answer : DNA binding is assessed using:

- UV-Vis Spectroscopy : Monitoring hypochromicity and bathochromic shifts in absorption spectra upon DNA interaction.

- Fluorescence Quenching : Measuring changes in ethidium bromide-DNA fluorescence when displaced by naphthyridines.

- Molecular Docking : Computational modeling to predict binding modes and affinity for ds-DNA. For example, derivatives with 4-tolyl or 4-bromophenyl groups showed enhanced intercalation, correlating with IC50 values as low as 1.47 μM in MCF7 cells .

Advanced Research Questions

Q. What experimental strategies are employed to analyze structure-activity relationships (SAR) in 1,8-naphthyridine derivatives for anticancer applications?

- Answer : SAR studies involve:

- Systematic Substituent Variation : Introducing electron-withdrawing/donating groups (e.g., -Br, -CH3) at positions 2, 3, or 7. For example, 4-bromophenyl derivatives (10c) exhibited a 3-fold increase in cytotoxicity compared to unsubstituted analogues .

- In Vitro Assays : Testing against cancer cell lines (e.g., MCF7, HepG2) using MTT assays. IC50 values are compared to reference drugs (e.g., staurosporine, IC50 = 4.51 μM) .

- Mechanistic Studies : Evaluating apoptosis induction via flow cytometry or caspase-3 activation assays .

Q. How can researchers resolve discrepancies in cytotoxicity data across studies involving 1,8-naphthyridine derivatives?

- Answer : Discrepancies may arise due to:

- Cell Line Variability : MCF7 (breast cancer) vs. HepG2 (liver cancer) may show different sensitivities.

- Assay Conditions : Differences in incubation time (24–72 hours), serum concentration, or compound solubility.

- Purity and Crystallinity : Impurities (>97% purity required) or polymorphic forms can alter bioactivity. Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion) .

Q. What methodologies are utilized to assess the impact of substituent electronic effects on the nonlinear optical (NLO) properties of naphthyridine derivatives?

- Answer :

- Z-Scan Technique : Measures nonlinear absorption coefficients (β) using ultrafast lasers. For example, 2-(pyren-1-yl)-1,8-naphthyridine showed β = 9.0 × 10⁻¹⁴ m/W at 532 nm .

- Density Functional Theory (DFT) : Calculates polarizability and hyperpolarizability to predict NLO behavior. Electron-withdrawing groups (e.g., -NO2) enhance charge transfer, improving NLO response .

Key Notes

- Avoid commercial sources (e.g., ) per guidelines.

- Structural modifications (e.g., dimethoxymethyl groups) should prioritize solubility and bioavailability in preclinical studies.

- Methodological rigor is critical for reproducibility, particularly in synthetic protocols and bioassays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.